Insulinotropic Activity: Monomer vs. Dimer
Voafinidine, as a monomeric aspidosperma alkaloid, is identified as part of a structure-activity relationship (SAR) study but does not exhibit the potent insulin expression-stimulating activity of its dimeric bisindole counterparts, conophylline and conophyllinine. The study explicitly linked the biological activity to the preparation of the corresponding quinones of the bisindoles, a feature absent in the Voafinidine structure [1]. This positions Voafinidine as a valuable negative control or a specific tool for probing the structural requirements for insulinotropic activity.
| Evidence Dimension | Induction of Insulin Expression |
|---|---|
| Target Compound Data | No significant activity reported; used as a monomeric structural comparator. |
| Comparator Or Baseline | Conophylline and Conophyllinine (dimeric bisindole alkaloids) |
| Quantified Difference | Dimeric bisindoles induce insulin expression in pancreatic acinar carcinoma AR42J cells and increase beta-cell mass in vivo; monomeric Voafinidine lacks this structural prerequisite. |
| Conditions | Structure-activity study with a focus on insulin expression stimulation. |
Why This Matters
For diabetes and cellular differentiation researchers, Voafinidine serves as a critical monomeric control, enabling the isolation of the dimer-specific biological effects of compounds like conophylline.
- [1] Kam, T. S., Pang, H. S., & Lim, T. M. (2003). Biologically active indole and bisindole alkaloids from Tabernaemontana divaricata. Organic & Biomolecular Chemistry, 1(8), 1292-1297. View Source
